tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is often used as a chiral building block in various chemical syntheses and research applications.
Preparation Methods
The synthesis of tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method involves the use of tert-butyl carbamate and a cyclopentyl alcohol derivative under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-{[(1S,3R)-rel-3-hydroxycyclopentyl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound has an amino group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it suitable for particular applications in research and industry .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-hydroxycyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-4-5-9(13)6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
InChI Key |
XTVWTTVLXSZYBZ-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H](C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)O |
Origin of Product |
United States |
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